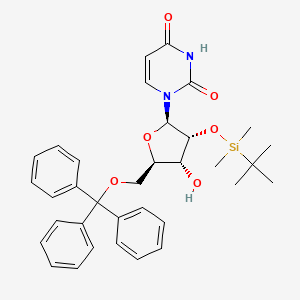
2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is a chemically modified nucleoside used in the synthesis of ribonucleic acid (RNA). This compound is particularly significant in the field of oligonucleotide synthesis, where it serves as a protected form of uridine. The protection of the 2’-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group and the 5’-hydroxyl group with a trityl group is crucial for preventing unwanted side reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine typically involves the protection of the hydroxyl groups on uridine. The process begins with the selective protection of the 5’-hydroxyl group using a trityl chloride reagent under basic conditions. This is followed by the protection of the 2’-hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions ensures high yield and purity. The process involves solid-phase synthesis techniques, where the nucleoside is anchored to a solid support, allowing for efficient coupling and deprotection steps .
Chemical Reactions Analysis
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the TBDMS and trityl groups under acidic or basic conditions.
Coupling Reactions: Formation of phosphodiester bonds during RNA synthesis.
Common Reagents and Conditions
Deprotection: Acidic conditions using trifluoroacetic acid for trityl group removal and fluoride ions for TBDMS group removal.
Coupling: Phosphoramidite chemistry using activators like 5-benzylmercapto-1H-tetrazole.
Major Products Formed
The major products formed from these reactions are the deprotected uridine and the oligoribonucleotide chains during RNA synthesis .
Scientific Research Applications
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of modified RNA for structural and functional studies.
Biology: Essential for the production of small interfering RNAs (siRNAs) and ribozymes.
Medicine: Utilized in the development of RNA-based therapeutics and diagnostic tools.
Industry: Employed in the large-scale synthesis of RNA for research and commercial purposes.
Mechanism of Action
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine involves the protection of the hydroxyl groups on uridine, preventing unwanted side reactions during RNA synthesis. The TBDMS and trityl groups are selectively removed under specific conditions, allowing for the formation of phosphodiester bonds and the synthesis of RNA chains .
Comparison with Similar Compounds
Similar Compounds
- 2’-O-(tert-Butyldimethylsilyl)uridine
- 5’-O-trityluridine
- 2’-O-(tert-Butyldimethylsilyl)-5’-O-dimethoxytrityluridine
Uniqueness
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is unique due to its dual protection of both the 2’- and 5’-hydroxyl groups, which provides enhanced stability and selectivity during RNA synthesis. This dual protection is not commonly found in other similar compounds, making it particularly valuable for high-fidelity RNA synthesis .
Properties
Molecular Formula |
C34H40N2O6Si |
|---|---|
Molecular Weight |
600.8 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C34H40N2O6Si/c1-33(2,3)43(4,5)42-30-29(38)27(41-31(30)36-22-21-28(37)35-32(36)39)23-40-34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-22,27,29-31,38H,23H2,1-5H3,(H,35,37,39)/t27-,29-,30-,31-/m1/s1 |
InChI Key |
XOHRAGVYVNTJQV-PMFUCWTESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12835980.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
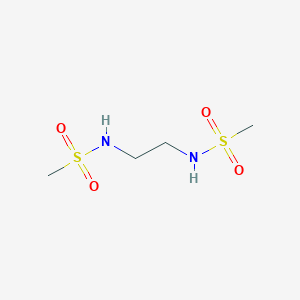
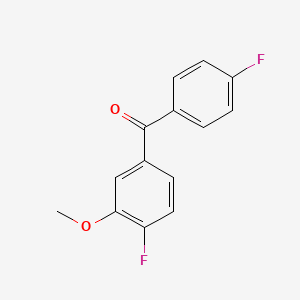

![7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12836020.png)
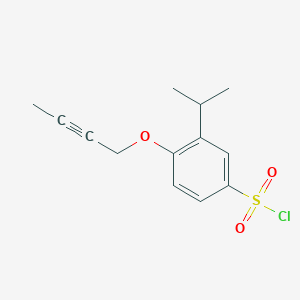

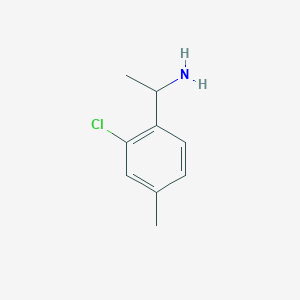
![3-Pyridinecarboxaldehyde, 5-(1-buten-1-yl)-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836049.png)

![7-Bromo-2-chlorofuro[3,2-d]pyrimidine](/img/structure/B12836055.png)
